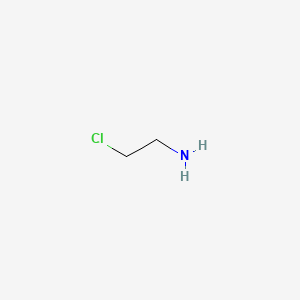

2-Chloroethylamine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-chloroethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6ClN/c3-1-2-4/h1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKPPFDPXZWFDFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10218977 | |

| Record name | 2-Chloroethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10218977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

79.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

689-98-5 | |

| Record name | 2-Chloroethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000689985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloroethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10218977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLOROETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7YLY3O329 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical Properties of 2-Chloroethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloroethylamine and its hydrochloride salt are versatile bifunctional reagents of significant interest in chemical synthesis, particularly in the pharmaceutical and agrochemical industries. Their utility is derived from the presence of two reactive centers: a nucleophilic amino group and an electrophilic carbon atom bonded to chlorine. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering a valuable resource for its safe and effective handling and application in research and development. The document details key physical and chemical characteristics, supported by experimental protocols for their determination. Furthermore, it outlines the principal synthetic route and a critical reactive pathway, visualized for clarity.

Introduction

This compound (also known as 2-chloroethanamine) is a primary amine with a chlorine substituent.[1] It is a colorless to pale yellow liquid at room temperature with a characteristic fishy odor typical of amines.[2] Due to its inherent instability, it is most commonly handled and stored as its more stable crystalline hydrochloride salt, this compound hydrochloride.[3] This salt is a white to light beige crystalline powder.[3] The presence of both a nucleophilic amine and an electrophilic alkyl chloride functionality makes this compound a valuable building block in the synthesis of a wide array of more complex molecules, including active pharmaceutical ingredients (APIs), dyes, and agrochemicals.[3][4] A critical aspect of its chemistry is its propensity to undergo intramolecular cyclization to form the highly reactive aziridinium (B1262131) ion, which is a potent alkylating agent.[5] Understanding the physicochemical properties of this compound is paramount for its effective use and for ensuring safety in a laboratory and industrial setting.

Physicochemical Properties

The key physicochemical properties of this compound and its hydrochloride salt are summarized in the tables below for easy reference and comparison.

General and Physical Properties

| Property | This compound | This compound Hydrochloride | Source(s) |

| Molecular Formula | C₂H₆ClN | C₂H₇Cl₂N | [2],[6] |

| Molecular Weight | 79.53 g/mol | 115.99 g/mol | [2],[6] |

| Appearance | Colorless to pale yellow liquid | White to light beige crystalline powder | [2],[3] |

| Odor | Strong, fishy, amine-like | Characteristic amine-like | [2],[3] |

| Melting Point | -35 °C | 140-150 °C | [2], |

| Boiling Point | 114 °C at 760 mmHg | Decomposes | [2] |

| Density | 0.9609 g/cm³ | 1.3 g/cm³ (approx.) | [2] |

Solubility and Partitioning

| Property | Value | Source(s) |

| Water Solubility | Highly soluble | [2] |

| Organic Solvent Solubility | Soluble in polar organic solvents (e.g., ethanol, methanol).[2] Less soluble to insoluble in non-polar solvents (e.g., ether, hexane).[2] | [2] |

| pKa (of the conjugate acid) | ~8.25 (Predicted) |

Stability and Reactivity

This compound is an unstable compound that can polymerize explosively.[5] It is also hygroscopic, meaning it readily absorbs moisture from the air.[2] Its reactivity is dominated by the neighboring group participation of the amino group, which leads to the intramolecular cyclization to form a highly reactive three-membered ring intermediate, the aziridinium ion.[5] This intermediate is a potent electrophile and readily reacts with nucleophiles. This reactivity is the basis for the alkylating properties of nitrogen mustards, a class of compounds to which this compound is related.

Due to its corrosive nature, this compound must be handled with extreme care, using appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing.[1][7][8][9][10] Handling should be performed in a well-ventilated area, such as a fume hood.[1]

Experimental Protocols

The following sections provide detailed methodologies for the determination of key physicochemical properties of this compound and its hydrochloride salt.

Melting Point Determination of this compound Hydrochloride

Principle: The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. This method utilizes a capillary melting point apparatus.[11][12][13]

Apparatus and Reagents:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

This compound hydrochloride (analytical grade)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the this compound hydrochloride sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack a capillary tube with the powdered sample to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate to a rapid setting initially to determine an approximate melting range.

-

Once the approximate range is known, allow the apparatus to cool.

-

Prepare a new capillary and heat the block to a temperature about 20°C below the approximate melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for accurate determination.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).

-

Repeat the measurement at least twice to ensure reproducibility.

Boiling Point Determination of this compound

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. This method uses a micro-boiling point or Thiele tube apparatus, which is suitable for small sample volumes.[14][15][16]

Apparatus and Reagents:

-

Thiele tube or similar micro-boiling point apparatus

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

This compound (analytical grade)

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating fluid

Procedure:

-

Place a small amount (0.5-1 mL) of this compound into the small test tube.

-

Invert a capillary tube (sealed end up) and place it into the test tube containing the sample.

-

Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.

-

Clamp the thermometer so that the bulb and sample are immersed in the heating fluid of the Thiele tube.

-

Gently heat the side arm of the Thiele tube.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

-

Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

pKa Determination by Potentiometric Titration

Principle: The pKa is a measure of the acidity of a compound. For an amine, the pKa refers to its conjugate acid. Potentiometric titration involves the gradual addition of a titrant (a strong base in this case) to a solution of the analyte (this compound hydrochloride) while monitoring the pH. The pKa can be determined from the midpoint of the titration curve.[17][18][19][20][21]

Apparatus and Reagents:

-

pH meter with a combination glass electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution

-

This compound hydrochloride (accurately weighed)

-

Deionized water

-

Standard pH buffers (e.g., pH 4, 7, and 10) for calibration

Procedure:

-

Calibrate the pH meter using the standard buffers.

-

Accurately weigh a sample of this compound hydrochloride and dissolve it in a known volume of deionized water in a beaker to create a solution of known concentration (e.g., 0.01 M).

-

Place the beaker on the magnetic stirrer and add a stir bar.

-

Immerse the pH electrode in the solution, ensuring the bulb is fully covered and not in the path of the stir bar.

-

Record the initial pH of the solution.

-

Begin adding the standardized NaOH solution from the burette in small increments (e.g., 0.1-0.2 mL).

-

After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

-

Continue the titration until the pH shows a large increase, indicating the equivalence point has been passed.

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the volume of NaOH at the equivalence point (the point of steepest inflection).

-

The pH at half the equivalence point volume is equal to the pKa of the conjugate acid of this compound.

Synthesis of this compound Hydrochloride from Ethanolamine (B43304)

Principle: this compound hydrochloride can be synthesized from ethanolamine by reaction with thionyl chloride (SOCl₂). The hydroxyl group of ethanolamine is converted to a chloro group.[4][22][23]

Apparatus and Reagents:

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ethanolamine

-

Thionyl chloride

-

Anhydrous toluene (B28343) (or another suitable solvent)

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel, dissolve ethanolamine (1.0 equivalent) in anhydrous toluene.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add thionyl chloride (approximately 1.2 equivalents) dropwise from the dropping funnel to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress (e.g., by TLC or GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, this compound hydrochloride, will precipitate as a solid.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Recrystallization from a suitable solvent (e.g., ethanol/ether) can be performed for further purification.

Key Reaction Pathway: Formation of Aziridinium Ion

A defining characteristic of this compound's reactivity is its intramolecular cyclization to form a highly reactive aziridinium ion. This process is a classic example of neighboring group participation, where the lone pair of electrons on the nitrogen atom acts as an internal nucleophile, displacing the chloride ion.

Caption: Intramolecular cyclization of this compound to form the aziridinium ion.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of this compound and its hydrochloride salt. The tabulated data, coupled with the outlined experimental protocols, offers a practical resource for scientists and researchers. A thorough understanding of these properties, particularly its reactivity and the formation of the aziridinium ion, is crucial for the successful and safe application of this important chemical intermediate in the synthesis of pharmaceuticals and other fine chemicals. Adherence to the described safety and handling procedures is imperative when working with this compound.

References

- 1. echemi.com [echemi.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. exsyncorp.com [exsyncorp.com]

- 4. This compound hydrochloride: Introduction, Application and Synthesis_Chemicalbook [chemicalbook.com]

- 5. Rapid, direct, and sensitive determination of aziridine and this compound by hydrophilic interaction liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound hydrochloride | C2H7Cl2N | CID 9793737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. dcfinechemicals.com [dcfinechemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. davjalandhar.com [davjalandhar.com]

- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 14. scribd.com [scribd.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. vernier.com [vernier.com]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. applications.emro.who.int [applications.emro.who.int]

- 22. CN108003036B - Preparation method of this compound hydrochloride - Google Patents [patents.google.com]

- 23. CN101417985B - Method for synthesizing 2-amino thizaoline - Google Patents [patents.google.com]

2-Chloroethylamine: A Technical Guide to Reactivity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroethylamine is a bifunctional organic compound of significant interest in the fields of medicinal chemistry and toxicology. Its high reactivity, primarily driven by the presence of a nucleophilic amino group and an electrophilic chloroethyl group, makes it a precursor to a class of potent alkylating agents known as nitrogen mustards. This guide provides a comprehensive overview of the core chemical principles governing the reactivity of this compound, its mechanism of action in biological systems, and the cellular responses to the damage it induces.

Core Reactivity: Intramolecular Cyclization to an Aziridinium (B1262131) Ion

The hallmark of this compound's reactivity is its propensity to undergo a rapid intramolecular cyclization to form a highly strained and electrophilic three-membered ring called an aziridinium ion. This reaction is a classic example of neighboring group participation, where the nitrogen atom's lone pair of electrons acts as an internal nucleophile, displacing the chloride leaving group.

The formation of the aziridinium ion is the rate-determining step for many of the subsequent reactions of this compound and is significantly influenced by the pH of the medium.[1] Under neutral or alkaline conditions, the amine is deprotonated and therefore more nucleophilic, leading to a faster cyclization rate. Conversely, under acidic conditions, the nitrogen is protonated, reducing its nucleophilicity and slowing down the formation of the aziridinium ion. This pH dependence is a critical factor in both its chemical handling and its biological activity.

The aziridinium ion is a potent electrophile due to the significant ring strain of the three-membered ring. This makes it highly susceptible to attack by a wide range of nucleophiles, which is the basis for its biological activity.

Mechanism of Action: DNA Alkylation

The primary mechanism of action of this compound and its derivatives in biological systems is the alkylation of cellular macromolecules, with DNA being the most critical target for its cytotoxic effects. The highly reactive aziridinium ion readily reacts with nucleophilic centers in DNA, forming covalent adducts.

The most frequent site of alkylation is the N7 position of guanine (B1146940) residues, which is the most nucleophilic site in DNA. To a lesser extent, alkylation can also occur at the N3 position of adenine. The formation of these DNA adducts disrupts the normal processes of DNA replication and transcription.

Because this compound is a monofunctional alkylating agent, it can only form a single covalent bond with DNA. However, its derivatives, the nitrogen mustards, which possess two chloroethyl groups, are bifunctional alkylating agents. These compounds can form a second aziridinium ion after the initial alkylation event, allowing them to react with a second nucleophilic site on DNA. This can result in the formation of highly cytotoxic interstrand or intrastrand cross-links, which are particularly effective at inducing cell cycle arrest and apoptosis.[2]

Cellular Response to this compound-Induced DNA Damage

The formation of DNA adducts by this compound triggers a complex cellular signaling network known as the DNA Damage Response (DDR). The DDR is a crucial mechanism for maintaining genomic integrity and involves the activation of sensor proteins that recognize the DNA lesions, which in turn activate transducer kinases that amplify the damage signal. The primary transducer kinases activated in response to DNA alkylation are Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR).[3]

These kinases phosphorylate a multitude of downstream effector proteins that orchestrate the cellular response, which includes:

-

Cell Cycle Arrest: The activation of checkpoint kinases such as Chk1 and Chk2 leads to the temporary halting of the cell cycle.[1][4] This provides the cell with time to repair the damaged DNA before it can be replicated, which would lead to the propagation of mutations.

-

DNA Repair: The cell employs various DNA repair pathways to remove the alkylated bases.

-

Apoptosis: If the DNA damage is too extensive to be repaired, the DDR can trigger programmed cell death, or apoptosis. This is a critical mechanism for eliminating cells with compromised genomes, thereby preventing the development of cancer. The apoptotic cascade is initiated through the activation of caspases, which are a family of proteases that execute the dismantling of the cell.[5] The Bcl-2 family of proteins plays a crucial role in regulating this process at the mitochondrial level.[3][5]

Data Presentation

Table 1: Kinetic Data for this compound Cyclization

| Parameter | Value | Conditions | Reference |

| Rate Constant (k) | (8.0 ± 0.2) × 10⁻⁶ s⁻¹ | 21°C | [6] |

| Half-life (t₁/₂) | 24.0 ± 0.5 hours | 21°C | [6] |

| pH Dependence | Rate increases with increasing pH | Protonated amine is less nucleophilic | [1] |

Table 2: Cytotoxicity of Related Nitrogen Mustards

| Compound | Cell Line | IC50 (µM) | Cancer Type | Reference |

| Bis(2-chloroethyl)methylamine | HaCaT | 14.45 | Keratinocytes | [7] |

| BFA-Nitrogen Mustard Hybrid | HL-60 | 4.48 | Leukemia | [7] |

| BFA-Nitrogen Mustard Hybrid | PC-3 | 9.37 | Prostate | [7] |

| Melamine-Nitrogen Mustard | MCF-7 | 1.6 | Breast Cancer | [7] |

Experimental Protocols

Protocol 1: Synthesis and Isolation of an Aziridinium Ion

This protocol is a general method for the synthesis of aziridinium ions from this compound derivatives using a silver salt to abstract the chloride, and can be adapted for specific derivatives.[8][9]

Materials:

-

This compound derivative (e.g., 2-chloroethyl diethylamine)

-

Silver perchlorate (B79767) (AgClO₄) or Silver tetrafluoroborate (B81430) (AgBF₄)

-

Dry acetone

-

Anhydrous deuterated acetonitrile (B52724) (CD₃CN) for NMR analysis

-

Nucleophile (e.g., imidazole (B134444) or methanol) for reaction studies

-

NMR tubes

-

Schlenk line or glovebox for inert atmosphere

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve the this compound derivative in dry acetone.

-

Add a stoichiometric amount of AgClO₄ or AgBF₄ to the solution. The silver salt will precipitate the chloride ion as AgCl.

-

Stir the reaction mixture at room temperature. The formation of a white precipitate (AgCl) indicates the progress of the reaction.

-

After the reaction is complete (as monitored by TLC or other appropriate methods), filter the mixture to remove the AgCl precipitate.

-

The filtrate contains the aziridinium ion with a non-nucleophilic counter-ion (ClO₄⁻ or BF₄⁻). This solution can be used directly for subsequent reactions.

-

For characterization, a sample of the aziridinium ion solution can be prepared in an NMR tube with dry CD₃CN.

-

To study the reactivity, a nucleophile such as imidazole or methanol (B129727) can be added to the NMR tube, and the reaction can be monitored by NMR spectroscopy at room temperature or 50°C.

Protocol 2: Quantification of DNA Adducts by LC-MS/MS

This protocol outlines a general workflow for the sensitive and specific quantification of this compound-induced DNA adducts.[2][10][11]

Materials:

-

Genomic DNA isolated from cells or tissues treated with this compound

-

Enzymatic digestion cocktail (e.g., DNase I, nuclease P1, alkaline phosphatase)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

-

Reversed-phase LC column (e.g., C18)

-

Mobile phase A: 0.1% formic acid in water

-

Mobile phase B: 0.1% formic acid in acetonitrile

-

Internal standards (stable isotope-labeled adducts)

Procedure:

-

DNA Isolation: Isolate high-purity genomic DNA from the treated biological samples using a standard DNA isolation kit or phenol-chloroform extraction.

-

Enzymatic Digestion: Digest the DNA to individual nucleosides using an enzymatic cocktail. This is a milder method than acid hydrolysis and can prevent the formation of artifacts.

-

Adduct Enrichment: Use SPE to enrich the DNA adducts from the complex mixture of unmodified nucleosides.

-

LC-MS/MS Analysis:

-

Separate the digested nucleosides using reversed-phase liquid chromatography with a gradient of mobile phases A and B.

-

Detect and quantify the specific DNA adducts using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves monitoring specific precursor-to-product ion transitions for each adduct of interest.

-

Use stable isotope-labeled internal standards for accurate quantification.

-

Protocol 3: Assessment of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is commonly used to determine the IC50 of a compound.[12][13][14][15]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549, HeLa)

-

Complete cell culture medium

-

96-well plates

-

This compound hydrochloride

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound hydrochloride in cell culture medium. Replace the old medium with the medium containing different concentrations of the compound. Include untreated control wells.

-

Incubation: Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Mandatory Visualizations

Caption: Intramolecular cyclization of this compound to the reactive aziridinium ion.

Caption: DNA damage response pathway initiated by this compound.

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | 689-98-5 | Benchchem [benchchem.com]

- 7. Cancer Vulnerabilities Through Targeting the ATR/Chk1 and ATM/Chk2 Axes in the Context of DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnrjournal.com [pnrjournal.com]

- 11. escholarship.org [escholarship.org]

- 12. merckmillipore.com [merckmillipore.com]

- 13. namsa.com [namsa.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

Solubility of 2-Chloroethylamine and Its Hydrochloride Salt in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-chloroethylamine and its hydrochloride salt in various aqueous and organic solvents. Understanding the solubility of this compound is critical for its application in organic synthesis, pharmaceutical development, and other research areas where it serves as a key building block and reactive intermediate. This document compiles available quantitative and qualitative data, outlines detailed experimental protocols for solubility determination, and presents logical workflows to guide laboratory practices.

Quantitative Solubility Data

Precise quantitative solubility data for this compound and its hydrochloride salt is crucial for designing and executing experiments, enabling accurate concentration calculations and ensuring reproducibility. The following tables summarize the available data.

This compound Hydrochloride

The hydrochloride salt of this compound is a white to light beige crystalline powder. It is generally soluble in water and polar organic solvents.

Table 1: Quantitative Solubility of this compound Hydrochloride

| Solvent | Solubility (g/L) | Temperature (°C) | Source(s) |

| Water | 5666 | 20 | [1][2][3][4] |

| Water | 5.67 | 20 | [5] |

Note on conflicting data: There is a significant discrepancy in the reported aqueous solubility of this compound hydrochloride. Multiple chemical suppliers and databases report a very high solubility of 5666 g/L at 20°C.[1][2][3][4] One safety data sheet, however, lists the solubility as 5.67 g/L at the same temperature.[5] Researchers should be aware of this discrepancy and, if precise solubility is critical, it is recommended to determine it experimentally under their specific conditions. The higher value is more frequently cited.

Table 2: Qualitative Solubility of this compound Hydrochloride

| Solvent | Solubility Description | Source(s) |

| Ethanol | Soluble | [6] |

| Methanol | Soluble | [7] |

| Diethyl Ether | Sparingly soluble/Insoluble | [8] |

For the related compound, bis(2-chloroethyl)amine (B1207034) hydrochloride, it is reported to be sparingly soluble in alcohols and insoluble in toluene (B28343) and acetone.[9] This suggests a similar trend for this compound hydrochloride.

This compound (Free Base)

Table 3: Estimated Solubility of this compound in Common Organic Solvents

| Solvent | Predicted Solubility | Rationale based on Analogous Compounds |

| Methanol | Miscible | Ethylamine and n-propylamine are miscible with methanol.[12] |

| Ethanol | Miscible | Ethylamine and n-propylamine are miscible with ethanol.[12] |

| Acetone | Miscible | Ethylamine and sec-butylamine (B1681703) are miscible with acetone.[12][13] |

| Dichloromethane | Soluble | General solubility of amines in halogenated solvents. |

| Diethyl Ether | Miscible | Ethylamine and n-propylamine are miscible with diethyl ether.[12] |

| Toluene | Soluble | n-Butylamine is soluble in all organic solvents, including aromatic hydrocarbons.[7][14] |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a polar aprotic solvent capable of dissolving a wide range of substances. |

Disclaimer: The data in Table 3 are estimations based on the solubility of structurally similar compounds. For precise applications, experimental verification is strongly recommended.

Experimental Protocols for Solubility Determination

The "shake-flask" method is the gold standard for determining the equilibrium solubility of a compound.[1] It is a robust and reliable technique that, when performed correctly, yields thermodynamic solubility data.

Principle of the Shake-Flask Method

An excess amount of the solid compound (solute) is added to a known volume of the solvent in a sealed container. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. After equilibrium is achieved, the undissolved solid is separated from the saturated solution (supernatant). The concentration of the solute in the clear supernatant is then determined using a suitable analytical technique, which represents the solubility of the compound in that solvent at that temperature.

Detailed Methodology

Materials:

-

This compound or this compound Hydrochloride

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with screw caps (B75204) or flasks with stoppers

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringes and syringe filters (compatible with the solvent)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of the compound to a glass vial or flask. An excess is visually confirmed by the presence of undissolved solid.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or use a magnetic stirrer.

-

Agitate the mixture at a constant, controlled temperature (e.g., 25 °C).

-

The time required to reach equilibrium can vary but is typically 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau, confirming equilibrium.[2]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, two common methods are:

-

Centrifugation: Centrifuge the vials at a high speed to pellet the solid material.

-

Filtration: Carefully draw the supernatant into a syringe and pass it through a syringe filter (e.g., 0.45 µm pore size) that is chemically compatible with the solvent. The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter.[3]

-

-

-

Quantification:

-

Accurately dilute a known volume of the clear supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC, GC) to determine the concentration of the dissolved compound.

-

A calibration curve prepared with standard solutions of the compound of known concentrations should be used for accurate quantification.

-

-

Calculation:

-

Calculate the original concentration in the supernatant, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Visualizing Experimental and Logical Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Factors Influencing the Solubility of this compound

The solubility of this compound is governed by a set of physicochemical principles. The following diagram outlines the logical relationships between the molecular structure of the amine and the properties of the solvent that determine its solubility.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. researchgate.net [researchgate.net]

- 3. Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. manavchem.com [manavchem.com]

- 8. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 9. Ethylamine | C2H5NH2 | CID 6341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Ethylamine | 75-04-7 [chemicalbook.com]

- 13. Sec-Butylamine | C4H11N | CID 24874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. n-Butylamine - Wikipedia [en.wikipedia.org]

2-Chloroethylamine as a Precursor in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-chloroethylamine, primarily in its more stable hydrochloride salt form, as a pivotal precursor in modern organic synthesis. We will explore its fundamental reactivity, synthetic applications, and detailed experimental protocols, with a focus on its role in the development of pharmaceuticals and other complex molecules.

Introduction: The Bifunctional Synthon

This compound hydrochloride (CAS No: 870-24-6) is an organic salt extensively used as a versatile intermediate and a fundamental two-carbon synthon in organic chemistry.[1][2] Its utility is derived from the presence of two reactive centers within its structure: a nucleophilic amino group and an electrophilic carbon atom bonded to a chlorine atom.[1] This bifunctional nature makes it a cornerstone for synthesizing a wide array of complex molecules, including active pharmaceutical ingredients (APIs), dyes, and agrochemicals.[1][3]

Core Reactivity: The Aziridinium (B1262131) Ion Intermediate

The chemistry of this compound is dominated by its capacity for intramolecular cyclization. The lone pair of electrons on the nitrogen atom displaces the chloride leaving group in an intramolecular nucleophilic substitution.[1] This process forms a highly strained and reactive three-membered ring intermediate known as the aziridinium ion.[1] This transient aziridinium cation is a potent electrophile and the true reactive species in most of the alkylation reactions involving this compound.[1] It is readily attacked by a wide range of nucleophiles, opening the ring and forming a new carbon-nucleophile bond. This unique reactivity profile is central to its function as a versatile building block.[1]

References

The Double-Edged Sword: Unraveling the Biological Activity of 2-Chloroethylamine Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-chloroethylamine moiety is a cornerstone in the development of a diverse range of biologically active compounds, most notably in the realm of anticancer therapeutics. Its inherent reactivity, stemming from the presence of a nucleophilic amino group and an electrophilic carbon-chlorine bond, dictates its potent biological effects. This technical guide provides a comprehensive overview of the biological activity of this compound derivatives, with a focus on their mechanism of action, methods for their evaluation, and the cellular pathways they modulate.

Core Mechanism of Action: DNA Alkylation

The primary mechanism by which this compound derivatives exert their biological effects, particularly their cytotoxicity, is through the alkylation of DNA. This process is initiated by an intramolecular cyclization, where the nitrogen atom of the ethylamine (B1201723) attacks the carbon atom bearing the chlorine, forming a highly reactive aziridinium (B1262131) ion intermediate. This strained, three-membered ring is a potent electrophile, readily reacting with nucleophilic sites on DNA bases.

The guanine (B1146940) N7 position is the most frequent target for alkylation by these compounds, followed by the N3 position of adenine.[1] This addition of an alkyl group to the DNA base can have several profound consequences:

-

Disruption of DNA Replication and Transcription: The presence of bulky adducts on the DNA template can stall the progression of DNA and RNA polymerases, thereby inhibiting DNA replication and gene transcription.

-

Induction of DNA Strand Breaks: The alkylated base can become unstable, leading to depurination and subsequent cleavage of the DNA backbone.

-

Formation of DNA Cross-links: Bifunctional this compound derivatives, such as nitrogen mustards, can react with two different nucleophilic sites on DNA, leading to the formation of interstrand or intrastrand cross-links. These cross-links are particularly cytotoxic as they prevent the separation of DNA strands, a critical step in both replication and transcription.

This DNA-damaging activity is the foundation of the use of this compound derivatives as anticancer agents. By preferentially targeting rapidly dividing cancer cells, which are more reliant on continuous DNA replication, these compounds can induce cell cycle arrest and ultimately, cell death.

Quantitative Analysis of Cytotoxicity

The cytotoxic potential of this compound derivatives is a critical parameter in their evaluation as therapeutic agents. This is typically quantified by determining the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) value, which represents the concentration of the compound required to inhibit cell growth by 50%. The following table summarizes the cytotoxic activities of selected this compound derivatives against various human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 / GI50 (µM) |

| Ciminalum-thiazolidinone Hybrids | ||

| Compound 2f | NCI-60 Panel (average) | 2.80 (GI50)[2] |

| Compound 2h | NCI-60 Panel (average) | 1.57 (GI50)[2] |

| bis(2-aminoethyl)amine Derivatives | ||

| Phenethyl derivative 6 | Colorectal adenocarcinoma (CaCo-2) | 15.74 ± 1.7[3] |

| Phenethyl derivative 6 | Epithelial lung carcinoma (A549) | 13.95 ± 2.5[3] |

| Phenethyl derivative 6 | Melanoma (HTB-140) | 14.81 ± 1.9[3] |

| Novel 2-Chloro-3-substituted Quinoline Derivatives | ||

| Compound 4c | Hepatocellular carcinoma (HepG-2) | 8.02 ± 0.38[4] |

| Compound 4d | Hepatocellular carcinoma (HepG-2) | 6.95 ± 0.34[4] |

| Compound 4c | Colon carcinoma (HCT-116) | 7.15 ± 0.35[4] |

Experimental Protocols

MTT Assay for Cytotoxicity Testing

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound derivatives to be tested

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Caption: Workflow of the MTT assay for determining cytotoxicity.

In Vitro DNA Alkylation Assay (alk-BER Assay)

This assay measures the extent of DNA alkylation by detecting the formation of specific DNA adducts, such as 7-methylguanine (B141273) (7meG) and 3-methyladenine (B1666300) (3meA), which are common products of alkylating agents. The assay relies on the conversion of these alkylated bases into single-strand breaks (SSBs) by DNA glycosylases (like AAG) and AP endonucleases (like APE1), which can then be quantified by alkaline gel electrophoresis.

Materials:

-

Cells treated with this compound derivatives

-

Genomic DNA isolation kit

-

Alkyladenine DNA glycosylase (AAG)

-

AP endonuclease 1 (APE1)

-

Alkaline agarose (B213101) gel electrophoresis system

-

DNA staining dye (e.g., SYBR Gold)

-

Gel imaging system

Procedure:

-

Cell Treatment and DNA Isolation: Treat the cells with the this compound derivative for a specific time. Isolate genomic DNA using a commercial kit.

-

Enzymatic Conversion of Adducts to SSBs: Incubate the isolated genomic DNA with a mixture of AAG and APE1 enzymes. These enzymes will recognize and excise the alkylated bases, creating apurinic/apyrimidinic (AP) sites, which are then cleaved by APE1 to generate SSBs.

-

Alkaline Agarose Gel Electrophoresis: Separate the DNA fragments by size using alkaline agarose gel electrophoresis. The alkaline conditions denature the DNA, and the number of SSBs will determine the size distribution of the single-stranded DNA fragments.

-

Gel Staining and Imaging: Stain the gel with a fluorescent DNA dye and visualize the DNA fragments using a gel imaging system.

-

Quantification: Quantify the amount of DNA in each lane and the distribution of fragment sizes. A higher degree of DNA fragmentation (smaller fragment sizes) in the treated samples compared to the untreated controls indicates a higher level of DNA alkylation.

Caption: Workflow for the in vitro DNA alkylation assay.

Signaling Pathways Modulated by this compound Derivatives

The DNA damage induced by this compound derivatives triggers a complex network of cellular signaling pathways, primarily the DNA Damage Response (DDR) and apoptosis.

DNA Damage Response (DDR) Pathway

The DDR is a sophisticated signaling cascade that detects DNA lesions, signals their presence, and promotes their repair. Key pathways involved in repairing alkylation damage include:

-

Base Excision Repair (BER): This is the primary pathway for repairing small, non-helix-distorting base lesions, such as those created by monofunctional this compound derivatives. The process is initiated by a DNA glycosylase (e.g., AAG) that recognizes and removes the damaged base. An AP endonuclease then cleaves the DNA backbone at the resulting abasic site, followed by DNA polymerase and ligase activities to fill the gap and seal the strand.

-

Nucleotide Excision Repair (NER): NER is responsible for repairing bulky, helix-distorting adducts, which can be formed by some this compound derivatives. This pathway involves the recognition of the distortion, excision of a short oligonucleotide containing the lesion, and subsequent DNA synthesis and ligation to fill the gap.

-

Direct Reversal of Damage: In some cases, the damage can be directly reversed by enzymes like O6-methylguanine-DNA methyltransferase (MGMT), which removes alkyl groups from the O6 position of guanine.

Caption: DNA damage response to this compound derivatives.

Apoptosis Signaling Pathway

If the DNA damage is too extensive to be repaired, the cell will undergo programmed cell death, or apoptosis, to prevent the propagation of mutations. This compound derivatives can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: DNA damage activates sensor proteins like ATM and ATR, which in turn activate p53. p53 can then upregulate the expression of pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak. These proteins permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c. Cytochrome c then activates the caspase cascade, culminating in the execution of apoptosis.

-

Extrinsic Pathway: Some this compound derivatives may also activate death receptors on the cell surface, such as Fas, leading to the activation of caspase-8 and the subsequent initiation of the caspase cascade.

Caption: Apoptosis induction by this compound derivatives.

Conclusion

This compound derivatives represent a powerful class of biologically active molecules with significant therapeutic potential, particularly in oncology. Their activity is intrinsically linked to their ability to alkylate DNA, leading to cytotoxicity in rapidly proliferating cells. A thorough understanding of their mechanism of action, coupled with robust methods for evaluating their efficacy and the cellular pathways they influence, is essential for the rational design and development of novel and more effective drugs based on this important chemical scaffold. This guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of these potent compounds.

References

- 1. Anti-cancer action of derivatives of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxicity Evaluation of Novel bis(2-aminoethyl)amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Handling of 2-Chloroethylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information, handling protocols, and toxicological data for 2-Chloroethylamine Hydrochloride (CAS No. 870-24-6), a reactive alkylating agent used as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Due to its hazardous nature, stringent adherence to safety protocols is imperative to mitigate risks of exposure and ensure a safe laboratory environment.

Hazard Identification and Classification

This compound hydrochloride is classified as a hazardous substance requiring careful handling.[3][4] It is corrosive, causing severe skin burns and eye damage, and is a suspected mutagen.[3][4]

GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B / 1C | H314: Causes severe skin burns and eye damage.[3][5] |

| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects.[3][5] |

| Corrosive to Metals | 1 | H290: May be corrosive to metals.[6] |

Pictograms: [6]

-

GHS05: Corrosion

-

GHS08: Health Hazard

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound hydrochloride is provided below.

| Property | Value | Reference |

| Chemical Formula | C₂H₇Cl₂N | [2] |

| Molecular Weight | 115.99 g/mol | [2][6] |

| Appearance | White to light beige crystalline powder | [1] |

| Solubility | Soluble in water | [1][7] |

| Decomposition Temperature | > 150 °C | [3] |

| CAS Number | 870-24-6 | [6] |

Toxicology and Mechanism of Action

The primary toxicological concern of this compound is its activity as a monofunctional alkylating agent. Its mechanism of action involves the covalent modification of DNA, which is the basis for its suspected mutagenicity.

Mechanism of DNA Alkylation

The toxicity of this compound stems from its ability to form a highly reactive aziridinium (B1262131) ion via intramolecular cyclization. This electrophilic intermediate readily reacts with nucleophilic sites in cellular macromolecules, with DNA being a primary target. The N7 position of guanine (B1146940) residues is the predominant site of alkylation, leading to the formation of DNA monoadducts.[8] This initial DNA lesion can obstruct DNA replication and transcription, triggering cellular damage responses.

DNA Damage Response Pathway

The formation of DNA adducts by this compound activates the DNA Damage Response (DDR), a complex signaling network crucial for maintaining genomic integrity. Key kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) are recruited to the sites of DNA damage. These kinases then phosphorylate a cascade of downstream proteins, including checkpoint kinases Chk1 and Chk2, and the tumor suppressor p53. This signaling cascade leads to cell cycle arrest, providing time for DNA repair. If the damage is too extensive to be repaired, the cell may be directed towards apoptosis (programmed cell death).[5]

Acute Toxicity Data

The available acute toxicity data for this compound hydrochloride is summarized below. It should be noted that data is limited, and the compound should be handled as if it were highly toxic by all routes of exposure.

| Route | Species | Test | Value | Reference |

| Oral | Rat | LD50 | 2000 mg/kg | [3] |

| Intraperitoneal | Mouse | LD50 | 2204 mg/kg | [2] |

Safe Handling and Storage

Adherence to strict safety protocols is essential when working with this compound hydrochloride.

Engineering Controls

-

Ventilation: All handling of this compound hydrochloride, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[9]

-

Designated Area: A designated area within the laboratory should be clearly marked for the handling of this compound hydrochloride. This area should be equipped with appropriate spill cleanup materials.[9]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory for all personnel handling this compound hydrochloride.[5]

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should also be worn to protect against splashes.[5]

-

Skin Protection:

-

Gloves: Double-gloving with chemotherapy-rated nitrile gloves is recommended. Gloves must be inspected before use and changed immediately if contaminated.[10]

-

Lab Coat/Clothing: A lab coat, long pants, and closed-toe shoes are mandatory. For procedures with a higher risk of splashes, an impervious apron and oversleeves should be worn.[9][10]

-

-

Respiratory Protection: If exposure limits are exceeded or if working outside of a fume hood (which is not recommended), a full-face respirator with an appropriate cartridge or a NIOSH/MSHA-approved respirator must be used.[5][10]

Storage Requirements

Proper storage is crucial to maintain the stability of this compound hydrochloride and prevent hazardous reactions.

-

Container: Store in the original, tightly closed container.[1][11]

-

Environment: Keep in a cool, dry, and well-ventilated area.[1][11]

-

Incompatibilities: Store away from incompatible materials such as strong oxidizing agents and strong bases. Protect from moisture, as it is prone to hydrolysis.[2][12]

-

Security: Store in a locked cabinet or other secure location to restrict access.[5]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound hydrochloride.

Spill Response

-

Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area. Restrict access to the contaminated zone.[10]

-

Don PPE: Before re-entering the area, ensure full and appropriate PPE is worn, including respiratory protection if necessary.[10]

-

Containment: For solid spills, dampen with water to prevent dusting before sweeping. For liquid spills, use an absorbent material like sand, earth, or vermiculite (B1170534) to contain the spill.[10]

-

Collection: Using non-sparking tools, carefully collect the contained material and place it into a clearly labeled, sealed hazardous waste container.[5][10]

-

Decontamination: Decontaminate the spill area according to your institution's specific protocols for alkylating agents. Do not wash spills into the sewer system.[10]

First Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[5]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[3][5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][5]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5]

Waste Disposal

All waste contaminated with this compound hydrochloride must be treated as hazardous waste and disposed of according to institutional, local, and national regulations.

-

Segregation: Segregate all waste streams contaminated with this compound hydrochloride, including solid waste (gloves, pipette tips, absorbent pads), liquid waste, and "empty" glassware.[10]

-

Containment: Use designated, sealed, and clearly labeled hazardous waste containers. Sharps should be placed in a designated cytotoxic sharps container.[10]

-

Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound hydrochloride".[10]

-

Final Disposal: The primary method for final disposal is high-temperature incineration at a licensed hazardous waste facility.[10]

Experimental Protocols

The following are examples of key experimental protocols relevant to the assessment of the safety and mechanism of action of this compound hydrochloride.

Protocol for Quantification of DNA Adducts by LC-MS/MS

This method provides a sensitive and specific means to quantify this compound-induced DNA adducts.

1. DNA Isolation and Purification:

-

Isolate genomic DNA from treated cells or tissues using a commercial DNA isolation kit or standard phenol-chloroform extraction.

-

Ensure high purity of the DNA, with an A260/A280 ratio of approximately 1.8.[5]

2. DNA Hydrolysis:

-

To release the adducted bases, perform a two-stage neutral thermal hydrolysis.

-

Stage 1: Incubate the DNA sample at 37°C for 72 hours in a neutral buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0) to hydrolyze labile N7-guanine adducts.[5]

-

Stage 2: Heat the sample at 95°C for 4 hours to release more stable adducts.[5]

-

-

Alternatively, enzymatically digest the DNA to individual nucleosides using a cocktail of nucleases (e.g., DNase I, nuclease P1, and alkaline phosphatase).[5]

3. Adduct Enrichment:

-

Utilize solid-phase extraction (SPE) to enrich the adducts and remove unmodified nucleosides and other interfering substances.[5]

4. LC-MS/MS Analysis:

-

Perform chromatographic separation of the enriched adducts using a reverse-phase HPLC column.

-

Detect and quantify the adducts using a tandem mass spectrometer operating in selected reaction monitoring (SRM) mode.[1]

Protocol for In Vitro Micronucleus Test

The in vitro micronucleus test is used to assess the clastogenic (chromosome-breaking) and aneugenic (chromosome loss) potential of a chemical.

1. Cell Culture and Treatment:

-

Culture a suitable mammalian cell line (e.g., TK6, CHO) in appropriate media.

-

Expose exponentially growing cells to at least three concentrations of this compound hydrochloride for a short duration (e.g., 3-6 hours), both with and without a metabolic activation system (S9 mix).[13][14]

2. Cytokinesis Block:

-

After the treatment period, wash the cells and add cytochalasin B to the culture medium. Cytochalasin B inhibits cytokinesis, resulting in the accumulation of binucleated cells that have completed one nuclear division.[6]

3. Harvest and Staining:

-

Incubate the cells for a period equivalent to 1.5-2.0 normal cell cycle lengths.

-

Harvest the cells, treat with a hypotonic solution, and fix.

-

Drop the cell suspension onto clean microscope slides and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).[6]

4. Scoring and Analysis:

-

Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

-

A significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control indicates a positive result for genotoxicity.[13]

Conclusion

This compound hydrochloride is a valuable chemical intermediate with significant hazards. A thorough understanding of its toxicological properties, coupled with strict adherence to the handling, storage, and emergency procedures outlined in this guide, is essential for its safe use in a research and development setting. All work with this compound should be conducted with a high degree of caution and preparedness.

References

- 1. benchchem.com [benchchem.com]

- 2. CN104497168A - Aminoalkyl derivative of chitosan - Google Patents [patents.google.com]

- 3. academic.oup.com [academic.oup.com]

- 4. criver.com [criver.com]

- 5. benchchem.com [benchchem.com]

- 6. crpr-su.se [crpr-su.se]

- 7. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 8. This compound Hydrochloride | 870-24-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. dcfinechemicals.com [dcfinechemicals.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. cetjournal.it [cetjournal.it]

- 12. 14.139.213.3:8080 [14.139.213.3:8080]

- 13. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Chloroethylamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroethylamine, a bifunctional organic compound, and its more stable hydrochloride salt are pivotal intermediates in synthetic organic chemistry. Possessing both a nucleophilic amino group and an electrophilic carbon center, this molecule exhibits unique reactivity, primarily centered around the formation of a highly reactive aziridinium (B1262131) ion intermediate. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, and its application as a versatile building block in the preparation of pharmaceuticals and other valuable chemical entities.

Molecular Structure and Identification

This compound is commonly handled in its protonated form, this compound hydrochloride, which is a more stable, crystalline solid.

-

This compound (Free Base)

-

Molecular Formula: C₂H₆ClN

-

Structure: Cl-CH₂-CH₂-NH₂

-

CAS Number: 689-98-5[1]

-

-

This compound Hydrochloride

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound and its hydrochloride salt is presented below. The data has been compiled from various sources to provide a comprehensive reference.

| Property | This compound | This compound Hydrochloride |

| Molecular Weight | 79.53 g/mol [1] | 115.99 g/mol [2][3] |

| Appearance | Colorless to pale yellow liquid[5] | White to light beige crystalline powder[4] |

| Odor | Strong, fishy[5] | Odorless |

| Melting Point | -35 °C[5] | 140-150 °C[4][6][7] |

| Boiling Point | 108.9 °C at 760 mmHg[6] | Decomposes |

| Density | 0.9609 g/cm³[5] | 1.038 g/cm³[6] |

| Solubility | Highly soluble in water and polar organic solvents (e.g., ethanol (B145695), methanol).[5] Less soluble in non-polar solvents (e.g., ether, hexane).[5] | Soluble in water.[4] |

| Hygroscopicity | Hygroscopic[5] | Highly hygroscopic |

| Spectroscopic Data | 1H NMR, 13C NMR, IR, and Mass spectra are available in public databases.[1] | 1H NMR, IR, and Raman spectra are available in public databases.[3][8][9] |

Reactivity and Mechanism

The reactivity of this compound is dominated by the neighboring group participation of the amino group, leading to the intramolecular cyclization and formation of a highly reactive three-membered ring intermediate, the aziridinium ion. This process is a concerted reaction involving the ionization of the C-Cl bond and internal cyclization. The formation of this electrophilic intermediate is the key step that allows for subsequent reactions with a wide range of nucleophiles. The reactivity is highly dependent on the solvent environment, with polar solvents facilitating the formation of the aziridinium ion.[10]

Mechanism of Aziridinium Ion Formation

Experimental Protocols

This compound hydrochloride is a crucial starting material for numerous chemical syntheses. Below are detailed protocols for its preparation and a representative example of its use in the synthesis of a pharmaceutical agent.

Synthesis of this compound Hydrochloride

There are two primary methods for the synthesis of this compound hydrochloride: the reaction of ethanolamine (B43304) with thionyl chloride and the reaction with hydrogen chloride.

Method 1: From Ethanolamine and Thionyl Chloride

This method is favored for its mild reaction conditions and shorter reaction times. However, it involves the use of the more expensive thionyl chloride and generates sulfur dioxide as a byproduct.

Workflow for Synthesis from Thionyl Chloride

Protocol:

-

A mixture of 2-hydroxyethylamine hydrochloride and a substoichiometric amount of an aliphatic carboxylic acid (e.g., formic acid or acetic acid) as a solvent is heated to 60-70°C.

-

Thionyl chloride is added dropwise to the viscous mass with stirring over a period of 3.5 hours. The mixture becomes an easily stirrable oil.

-

The reaction mixture is stirred for an additional 3.5 hours at the same temperature.

-

After cooling to room temperature, the mixture is diluted with water to obtain an aqueous solution of this compound hydrochloride.

-

This solution can be used directly for further reactions or the product can be isolated. A reported yield for this process is approximately 99%.[11]

Method 2: From Ethanolamine and Hydrogen Chloride

This method is more cost-effective and environmentally friendly as it avoids the use of thionyl chloride and the generation of sulfur dioxide. It utilizes readily available raw materials and can achieve high product purity and yield.

Workflow for Synthesis from Hydrogen Chloride

Protocol:

-

Ethanolamine is used as the raw material with an organic acid (e.g., propionic acid, butyric acid) as a catalyst.

-

Hydrogen chloride gas is introduced as the chlorinating agent to carry out the substitution reaction.

-

The reaction is typically conducted at a temperature of 120-160°C for 2-5 hours.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

Absolute ethanol is added to precipitate the product, which is then collected by suction filtration and dried.

-

This method can achieve a yield of over 90% with a purity of over 99%.[12]

Application in Pharmaceutical Synthesis: Fluvoxamine (B1237835) Maleate (B1232345)

This compound hydrochloride is a key intermediate in the synthesis of the antidepressant drug fluvoxamine maleate.

Logical Workflow for Fluvoxamine Synthesis

Protocol Outline:

-

The starting material, 5-methoxy-4'-trifluoromethyl valerophenone (B195941) oxime, is reacted with this compound hydrochloride in the presence of a base (such as potassium hydroxide) and a facilitator (like PEG-400) in a water-immiscible aprotic solvent (e.g., toluene).[13]

-

The reaction mixture is stirred at a controlled temperature (e.g., 30-35°C) for a specified time (e.g., 2 hours).[13]

-

The reaction mixture is then washed with water to remove impurities.

-

The organic layer containing the fluvoxamine base is treated with a solution of maleic acid in a protic solvent or water to form the maleate salt.[14]

-

The fluvoxamine maleate product crystallizes out of the solution upon cooling and is collected by filtration.[14]

Safety and Handling

This compound and its hydrochloride salt are hazardous materials and must be handled with appropriate safety precautions.

-

Hazards: this compound hydrochloride is corrosive and can cause severe skin burns and eye damage. It is also suspected of causing genetic defects.[7]

-

Personal Protective Equipment (PPE): When handling this compound, it is essential to wear protective gloves, clothing, and eye/face protection. A dust mask is also recommended.[7]

-

Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances. It should be protected from moisture due to its hygroscopic nature.[4]

Conclusion

This compound and its hydrochloride salt are indispensable reagents in organic synthesis, particularly in the pharmaceutical industry. Their unique reactivity, governed by the formation of the aziridinium ion, allows for the construction of complex nitrogen-containing molecules. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective use in research and development. The protocols and data presented in this guide offer a valuable resource for scientists and professionals working with this versatile chemical intermediate.

References

- 1. This compound | C2H6ClN | CID 13369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. exsyncorp.com [exsyncorp.com]

- 3. This compound hydrochloride | C2H7Cl2N | CID 9793737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound hydrochloride | 870-24-6 [chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. This compound hydrochloride | 870-24-6 [chemnet.com]

- 7. This compound 99 870-24-6 [sigmaaldrich.com]

- 8. This compound hydrochloride(870-24-6) 1H NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Aziridinium ion ring formation from nitrogen mustards: mechanistic insights from ab initio dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DE3900865C1 - Process for the preparation of this compound hydrochloride - Google Patents [patents.google.com]

- 12. CN108003036B - Preparation method of this compound hydrochloride - Google Patents [patents.google.com]

- 13. BE1012819A6 - Method of preparation of the maleate fluvoxamine. - Google Patents [patents.google.com]

- 14. CH691124A5 - Preparation of fluvoxamine maleate from 5-methoxy-4'-trifluoromethyl valerophenone oxime and this compound hydrochloride - Google Patents [patents.google.com]

The Versatility of 2-Chloroethylamine: A Technical Guide for Researchers

An in-depth exploration of the applications of 2-chloroethylamine in pharmaceutical synthesis, DNA alkylation studies, and the development of novel chemical entities.

For Immediate Release

[City, State] – this compound, and its more commonly used hydrochloride salt, stands as a cornerstone reagent in modern chemical and biomedical research. Its unique bifunctional nature, possessing both a nucleophilic amino group and an electrophilic chloroethyl moiety, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the significant applications of this compound for researchers, scientists, and drug development professionals, complete with quantitative data, detailed experimental protocols, and visual diagrams of key processes.

Pharmaceutical Synthesis: A Critical Building Block

This compound hydrochloride is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly in the realms of oncology and neuroscience.[1][2][3] Its ability to introduce a reactive ethylamine (B1201723) side chain is fundamental to the construction of complex molecular architectures.

Synthesis of Alkylating Agents: The Case of Ifosfamide (B1674421)

Ifosfamide, a nitrogen mustard analogue, is a widely used chemotherapeutic agent. Its synthesis relies on the reactivity of this compound hydrochloride to form the crucial bis(2-chloroethyl)amino moiety responsible for its cytotoxic activity.[3]

Table 1: Synthesis of Ifosfamide Intermediate

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Temperature | Reaction Time | Yield | Reference |

| This compound hydrochloride | Phenyl dichlorophosphate (B8581778) | Triethylamine (B128534) | Dichloromethane (B109758) | 5 °C | 12 hours | 71-83% | [4] |

| 3-Aminopropanol | Phosphorus oxychloride | - | - | -5 to 25 °C | 4-40 hours | - | [5][6] |

Experimental Protocol: Synthesis of Phenyl bis(2-chloroethylamino)phosphate

-

Suspend this compound hydrochloride (116 g, 1.0 mol) in dichloromethane (1200 ml) in a reaction vessel.

-

Cool the mixture to 5 °C with stirring.

-

Add phenyl dichlorophosphate (105.5 g, 0.5 mol).

-

Slowly add triethylamine (202 g, 2.0 mol) dropwise, maintaining the temperature at or below 5 °C.

-

Stir the reaction mixture at 5-10 °C for 12 hours.

-

Work-up the reaction to isolate the product. The reported yield for analogous compounds is between 71% and 83%.[4]

Synthesis of Antidepressants: The Case of Fluvoxamine Maleate (B1232345)

Fluvoxamine maleate, a selective serotonin (B10506) reuptake inhibitor (SSRI), is another key pharmaceutical synthesized using this compound hydrochloride.[7][8]

Table 2: Synthesis of Fluvoxamine Maleate

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Reaction Time | Yield | Reference |

| 5-methoxy-1-(4-trifluoromethylphenyl)pentan-1-one oxime | This compound hydrochloride | Potassium hydroxide (B78521) | Dimethyl sulfoxide (B87167) / Toluene (B28343) | 40-45 °C | 1-2 hours | ~161g from 115g starting material | [7] |

| 5-methoxy-4'-trifluoromethylvalerophenone oxime | This compound hydrochloride | Potassium hydroxide | Toluene / PEG-400 | 30-35 °C | - | - | [9] |

Experimental Protocol: Synthesis of Fluvoxamine Maleate

-

To a solution of dimethyl sulfoxide (575 ml), potassium hydroxide flakes (114.64 g), and water (69 ml), add 5-methoxy-1-(4-trifluoromethylphenyl)pentan-1-one oxime (115 g) at 40-45° C.[7]

-